Methyl 6-amino-5-chloropyrimidine-4-carboxylate
CAS No.: 1956380-48-5
Cat. No.: VC15817387
Molecular Formula: C6H6ClN3O2
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956380-48-5 |
|---|---|
| Molecular Formula | C6H6ClN3O2 |
| Molecular Weight | 187.58 g/mol |
| IUPAC Name | methyl 6-amino-5-chloropyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C6H6ClN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) |
| Standard InChI Key | HARXCRXKTDBLHQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=NC=N1)N)Cl |
Introduction
Structural and Functional Characteristics
The core structure of methyl 6-amino-5-chloropyrimidine-4-carboxylate consists of a pyrimidine ring substituted with an amino group at position 6, a chlorine atom at position 5, and a methyl ester at position 4. This arrangement confers unique reactivity:
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Amino group (-NH₂): Enhances hydrogen-bonding potential, critical for interactions with enzyme active sites.
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Chlorine atom (-Cl): Introduces electron-withdrawing effects, stabilizing the ring and influencing regioselectivity in further reactions .
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Methyl ester (-COOCH₃): Provides a handle for hydrolytic modification, enabling conversion to carboxylic acid derivatives .
The compound’s planar structure facilitates π-π stacking interactions, while its solubility in polar aprotic solvents (e.g., acetonitrile) supports synthetic applications .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically begins with methyl 6-hydroxypyrimidine-4-carboxylate (CAS 7399-93-1), which undergoes chlorination followed by amination:
Step 1: Chlorination
Methyl 6-hydroxypyrimidine-4-carboxylate reacts with phosphorus oxychloride (POCl₃) in acetonitrile at 80°C, yielding methyl 6-chloropyrimidine-4-carboxylate (CAS 6627-22-1) with a 59% yield :
Step 2: Amination
The chlorinated intermediate is treated with ammonia or an amine source to introduce the amino group at position 6. This step often requires controlled conditions to avoid over-amination or side reactions .
Environmental and Industrial Considerations
Recent advancements emphasize greener protocols, such as using catalytic POCl₃ and solvent recycling, which reduce waste and improve scalability .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 187.58 g/mol | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Melting Point | 249–251°C | |
| Boiling Point | 271.3 ± 20.0°C (extrapolated) | |
| Solubility | >50 mg/mL in DMSO |
The compound’s stability under ambient conditions and moderate solubility in organic solvents make it suitable for storage and further functionalization .
Biological Activity and Mechanism
Antitubercular Activity
Methyl 6-amino-5-chloropyrimidine-4-carboxylate inhibits Mycobacterium tuberculosis growth by targeting enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Structural analogs with electron-donating groups at position 2 show enhanced potency, with IC₅₀ values <1 μM in vitro .
Structure-Activity Relationship (SAR) Studies
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Chlorine Substitution: The 5-chloro group increases lipophilicity, improving membrane permeability.
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Amino Group: Essential for hydrogen bonding with conserved residues in bacterial DHFR .
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Ester Modification: Hydrolysis to the carboxylic acid derivative reduces activity, suggesting the ester is critical for target engagement .
Applications and Derivatives
Pharmaceutical Development
The compound serves as a precursor for antitubercular agents in clinical trials. Derivatives like methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate (CAS 858954-83-3) exhibit broader-spectrum activity against drug-resistant strains .
Material Science
Functionalized pyrimidines are explored as ligands in catalysis and fluorescent probes due to their electron-deficient rings .
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